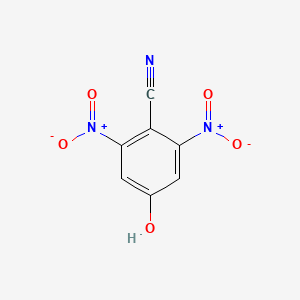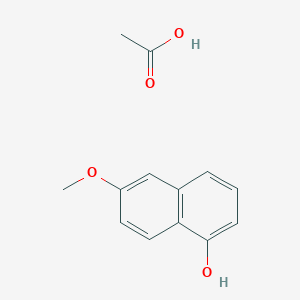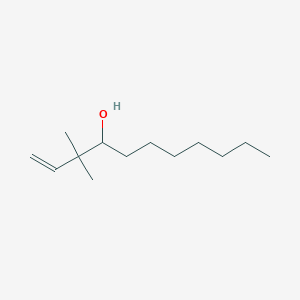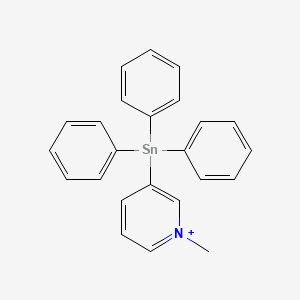
Acetic acid;(3-methyloxiran-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;(3-methyloxiran-2-yl)methanol, also known as oxiranemethanol, 3-methyl-, acetate, is a chemical compound with the molecular formula C6H12O4 and a molecular weight of 148.16 g/mol . This compound is characterized by the presence of an oxirane (epoxide) ring and an acetate group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(3-methyloxiran-2-yl)methanol typically involves the esterification of 3-methyloxiran-2-ylmethanol with acetic acid. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction proceeds as follows: [ \text{3-methyloxiran-2-ylmethanol} + \text{acetic acid} \rightarrow \text{this compound} + \text{water} ]
Industrial Production Methods
Industrial production of this compound may involve continuous processes using fixed-bed reactors with acidic ion-exchange resins as catalysts. The reaction mixture is continuously fed into the reactor, and the product is separated by distillation .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;(3-methyloxiran-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents such as hydrogen peroxide or peracids, leading to the formation of diols.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; performed under anhydrous conditions.
Substitution: Amines, thiols; reactions often conducted in polar solvents like ethanol or methanol.
Major Products Formed
Oxidation: Diols
Reduction: Alcohols
Substitution: Substituted alcohols or thiols
Applications De Recherche Scientifique
Acetic acid;(3-methyloxiran-2-yl)methanol has diverse applications in scientific research:
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides and acetates.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of polymers and resins, where it acts as a cross-linking agent.
Mécanisme D'action
The mechanism of action of acetic acid;(3-methyloxiran-2-yl)methanol involves the interaction of its functional groups with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modification of their activity . The acetate group can undergo hydrolysis, releasing acetic acid, which can further participate in metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fosfomycin: [(2R,3S)-3-methyloxiran-2-yl]phosphonic acid, an antibiotic with a similar epoxide ring structure.
Oxiranemethanol derivatives: Compounds with variations in the substituents on the oxirane ring, such as 2-oxiranemethanol, 3-propyl-, (2R,3R)-.
Uniqueness
Acetic acid;(3-methyloxiran-2-yl)methanol is unique due to its combination of an epoxide ring and an acetate group, which imparts distinct reactivity and versatility in chemical synthesis and applications. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
109857-33-2 |
|---|---|
Formule moléculaire |
C6H12O4 |
Poids moléculaire |
148.16 g/mol |
Nom IUPAC |
acetic acid;(3-methyloxiran-2-yl)methanol |
InChI |
InChI=1S/C4H8O2.C2H4O2/c1-3-4(2-5)6-3;1-2(3)4/h3-5H,2H2,1H3;1H3,(H,3,4) |
Clé InChI |
LIRMJFFHICLGSX-UHFFFAOYSA-N |
SMILES canonique |
CC1C(O1)CO.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Amino-1,3-diethylpyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14312070.png)
![2,2'-Sulfanediylbis[1-([2,2'-bithiophen]-5-yl)ethan-1-one]](/img/structure/B14312087.png)
![4-[(E)-(4-Chlorophenyl)diazenyl]-5-methoxy-3-methyl-1,2-oxazole](/img/structure/B14312095.png)

![2,6-DI-Tert-butyl-4-[(propylsulfanyl)methyl]phenol](/img/structure/B14312104.png)


![2,2'-Bis[2-(benzyloxy)ethyl]-4,4'-bipyridine](/img/structure/B14312128.png)
![4-{1-[2-(Dimethylamino)ethoxy]-1-(pyridin-2-yl)ethyl}phenol](/img/structure/B14312129.png)

![2,2,2-Trifluoro-N,N-dimethyl-1-[(trimethylsilyl)oxy]ethan-1-amine](/img/structure/B14312143.png)

![2-[2-(2-Nitrosophenyl)ethyl]benzaldehyde](/img/structure/B14312156.png)
![9-[2-(Methylsulfanyl)ethyl]-9H-fluorene](/img/structure/B14312161.png)
